1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)
CAS No.: 89761-06-8
Cat. No.: VC19264295
Molecular Formula: C16H16Br2
Molecular Weight: 368.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89761-06-8 |
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Molecular Formula | C16H16Br2 |
Molecular Weight | 368.11 g/mol |
IUPAC Name | 1-bromo-4-[4-(4-bromophenyl)butyl]benzene |
Standard InChI | InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |
Standard InChI Key | LKOXIIJYININIH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |
Introduction
Structural Elucidation and Nomenclature
Chemical Identity
1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene] (PubChem CID: 13114105) is a symmetrically substituted dibromide with the molecular formula C₁₈H₂₀Br₂ and a molecular weight of 396.2 g/mol . The IUPAC name, 1-(bromomethyl)-4-[4-[4-(bromomethyl)phenyl]butyl]benzene, reflects its two para-bromomethylbenzene groups connected via a butane-1,4-diyl spacer .
Key Structural Features:
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Aromatic Rings: Two benzene rings substituted with bromomethyl (–CH₂Br) groups at the para positions.
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Aliphatic Linker: A four-carbon butane chain bridging the two aromatic units, imparting conformational flexibility.
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Electrophilic Sites: The bromomethyl groups act as reactive handles for nucleophilic substitution or metal-catalyzed coupling reactions.
The compound’s SMILES representation, C1=CC(=CC=C1CCCCC2=CC=C(C=C2)CBr)CBr, and InChIKey, RSMZXWZVZYTVFJ-UHFFFAOYSA-N, further validate its connectivity .
Synthesis and Manufacturing
Route 1: Electrophilic Bromination
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Friedel-Crafts Alkylation: A butane-diyl-linked diphenyl ether precursor could undergo bromomethylation using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator .
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Optimization: Conditions such as NaBrO₃ and Br₂ in a dichloromethane-water mixture (as seen in dibromide syntheses ) may enhance regioselectivity.
Route 2: Cross-Coupling Reactions
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Ullmann Coupling: A butane-diyl dihalide (e.g., 1,4-dibromobutane) could couple with 4-bromomethylphenylboronic acid under palladium catalysis.
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Yield Considerations: Copper iodide (CuI) and DBU (1,8-diazabicycloundec-7-ene) have been employed in similar dibromide syntheses, achieving moderate yields (~44%) .
Purification and Characterization
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Chromatography: Flash chromatography using silica gel and nonpolar solvents (e.g., petroleum ether) isolates the product .
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Spectroscopy: ¹H NMR (500 MHz, CDCl₃) peaks at δ 7.46 (d, J = 8.8 Hz) and δ 4.76 (s) correspond to aromatic protons and bromomethyl groups, respectively .
Physicochemical Properties
Thermal and Physical Data
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Estimated >300°C (decomposes) | – |
Density | ~1.3 g/cm³ (estimated) | – |
Solubility | Low in water; soluble in DCM, THF |
The compound’s low water solubility and high thermal stability suit it for reactions in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Reactivity Profile
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Nucleophilic Substitution: Bromomethyl groups react with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
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Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids yield extended π-conjugated systems .
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Polymerization: Serves as a difunctional monomer in step-growth polymerization for polyethers or polyurethanes.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s bifunctional reactivity makes it valuable in synthesizing kinase inhibitors and antiviral agents. For example, dibromides are key intermediates in NS5A inhibitor scaffolds for hepatitis C therapeutics .
Materials Science
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Liquid Crystals: The rigid-flexible structure aligns with mesogenic core designs for display technologies.
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Metal-Organic Frameworks (MOFs): Bromomethyl groups facilitate post-synthetic modification of MOFs for gas storage .
Polymer Chemistry
As a crosslinker, it enhances mechanical strength in epoxy resins and polyurethanes. Its aliphatic linker balances flexibility and rigidity in polymer backbones.
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